

Spectroscopic Profile of 2-Phenoxypropanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Phenoxypropanol

Cat. No.: B1215183

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-phenoxypropanol**, a significant chemical intermediate in various industrial applications. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-phenoxypropanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.32 - 7.25	m	2H	Ar-H (meta)
6.98 - 6.88	m	3H	Ar-H (ortho, para)
4.45	m	1H	O-CH
3.75	dd	1H	O-CH ₂
3.65	dd	1H	O-CH ₂
2.15	s	1H	OH
1.25	d	3H	CH ₃

1.1.2. ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
158.5	Ar-C (quaternary, C-O)
129.5	Ar-C (CH, meta)
121.2	Ar-C (CH, para)
116.2	Ar-C (CH, ortho)
75.8	O-CH
69.5	O-CH ₂
16.8	CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400	Strong, Broad	O-H stretch
3065, 3040	Medium	C-H stretch (aromatic)
2970, 2930, 2875	Medium	C-H stretch (aliphatic)
1600, 1500	Strong	C=C stretch (aromatic ring)
1240	Strong	C-O-C stretch (asymmetric)
1040	Strong	C-O stretch (alcohol)
750, 690	Strong	C-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
152	25	[M] ⁺ (Molecular Ion)
107	100	[M - C ₃ H ₇ O] ⁺
94	80	[C ₆ H ₅ OH] ⁺
77	40	[C ₆ H ₅] ⁺
45	60	[C ₂ H ₅ O] ⁺
43	50	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

- Sample Preparation: Approximately 10-20 mg of **2-phenoxypropanol** was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 12 ppm.
 - Acquisition Time: 4 seconds.
 - Relaxation Delay: 1 second.
 - Number of Scans: 16.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 240 ppm.
 - Acquisition Time: 1.5 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024.
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal Attenuated Total Reflectance (ATR) accessory with a diamond crystal.
- Sample Preparation: A small drop of neat **2-phenoxypropanol** was placed directly onto the ATR crystal.

- Data Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32.
 - Background: A background spectrum of the clean, empty ATR crystal was collected prior to sample analysis.
- Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS)

- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- Sample Preparation: A dilute solution of **2-phenoxypropanol** (1 mg/mL) was prepared in dichloromethane.
- GC Conditions:
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Inlet Temperature: 250 $^{\circ}\text{C}$.
 - Oven Temperature Program: Initial temperature of 50 $^{\circ}\text{C}$, hold for 2 minutes, then ramp at 10 $^{\circ}\text{C}/\text{min}$ to 250 $^{\circ}\text{C}$ and hold for 5 minutes.
 - Injection Volume: 1 μL (splitless injection).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40 - 400.
- Scan Speed: 1000 amu/s.
- Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as **2-phenoxypropanol**.



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Caption: Logical workflow for the spectroscopic analysis of **2-phenoxypropanol**.

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